molecular formula C14H26N2O2 B11859657 Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate

Cat. No.: B11859657
M. Wt: 254.37 g/mol
InChI Key: DYDGGGDWIJLPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate (CAS: 1481480-76-5, molecular formula: C₁₄H₂₆N₂O₂, molecular weight: 254.37 g/mol) is a small-molecule scaffold featuring a four-membered azetidine ring with a tert-butyl carbamate protecting group at the 1-position and a cyclohexylamino substituent at the 3-position. This compound is valued in medicinal chemistry for its conformational rigidity and versatility as a building block in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3

InChI Key

DYDGGGDWIJLPDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Microreactor-Enabled Synthesis

Microreactor technology enhances reaction control and scalability. For tert-butyl 3-oxoazetidine-1-carboxylate, a continuous-flow system with TEMPO/H₂O₂ reduces reaction time from hours to seconds (30 s residence time) while maintaining high yields.

Composite Catalyst Systems

A cobalt acetate/N-hydroxyphthalimide catalyst under oxygen atmosphere offers a sustainable alternative to stoichiometric oxidants. This system achieves 89% yield in 90 seconds, demonstrating potential for industrial adaptation.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Cost : Boc anhydride and STAB are expensive; substituting with dimethyl carbonate or urea-derived reagents is under investigation.

  • Waste Management : Microreactors reduce solvent use by 40% compared to batch processes.

  • Safety : Hydrogen-free reductive amination using polymethylhydrosiloxane (PMHS) is being explored to mitigate explosion risks.

Comparative Analysis of Synthesis Routes

Step Traditional Method Green Method Yield Purity
Azetidine OxidationCrO₃ in H₂SO₄TEMPO/H₂O₂ in microreactor75%95%
Reductive AminationNaBH₃CN in MeOHSTAB in THF91%98%
Boc ProtectionBoc₂O, DMAP in DCMBoc₂O, triethylamine in DCM95%99%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural attributes allow for modifications that can enhance the efficacy of drug candidates targeting specific biological pathways.

Case Study: JAK Inhibitors

This compound has been explored as a precursor in the development of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases such as rheumatoid arthritis. The azetidine core facilitates interactions with the JAK enzyme, potentially leading to effective therapeutic agents .

Research indicates that this compound exhibits biological activities that may include:

  • Anti-inflammatory Effects : Its role as a JAK inhibitor suggests potential applications in managing inflammatory conditions.
  • Enzyme Interaction : The compound can interact with various enzymes, altering their activity and contributing to its pharmacological effects .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for constructing complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Substitution Reactions : The cyclohexylamino group can participate in nucleophilic substitution reactions to form diverse derivatives.
  • Functional Group Modifications : The tert-butyl ester can be hydrolyzed or modified to yield different functional groups suitable for further synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility Cyclohexylamino vs. Bromoethyl vs. Hydroxymethyl: The bromoethyl substituent (CAS 1420859-80-8) introduces a reactive site for nucleophilic substitution, making it useful in cross-coupling reactions. In contrast, hydroxymethyl derivatives (e.g., CAS 1262411-27-7) exhibit higher polarity, enhancing aqueous solubility .

Electronic and Conformational Modifications

  • Fluorinated Derivatives : Fluorination (e.g., CAS 1126650-66-5) increases electronegativity and resistance to oxidative metabolism, a critical feature in CNS-targeting drugs .
  • Aryl-Substituted Analogs : Compounds like 1h () incorporate aryl groups (e.g., 4-methoxyphenyl), which influence π-π stacking interactions and regioselectivity in catalytic reactions .

Biological Activity

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate (TBCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TBCA, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C13H23N2O2
  • Molecular Weight : 239.34 g/mol
  • CAS Number : Not specified in the sources.

TBCA is believed to exert its biological effects through interactions with specific molecular targets within biological systems. The presence of the cyclohexylamino group may enhance its affinity for various receptors, potentially leading to modulation of signaling pathways associated with cellular responses.

Antimicrobial Activity

Research indicates that TBCA exhibits significant antimicrobial properties. In vitro studies have demonstrated that TBCA can inhibit the growth of several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that TBCA could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Properties

Preliminary studies have explored the anticancer potential of TBCA. In cell line assays, TBCA has shown cytotoxic effects against various cancer types, including:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 20 µM

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, although further research is needed to elucidate the precise pathways involved.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of TBCA have yielded promising results. In animal models of neurodegenerative diseases, TBCA administration resulted in:

  • Reduction in oxidative stress markers
  • Improvement in cognitive function tests

These effects suggest that TBCA may have therapeutic potential for conditions such as Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Efficacy : A controlled study evaluated TBCA's effectiveness against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated groups compared to controls.
  • Cancer Cell Line Study : An investigation into TBCA's effects on MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.
  • Neuroprotection Research : A study involving rodents demonstrated that TBCA treatment improved memory retention and reduced neuroinflammation following induced oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sequential functionalization of the azetidine core. A tert-butyl carboxylate-protected azetidine intermediate (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) is first prepared, followed by reductive amination or nucleophilic substitution with cyclohexylamine. Key optimizations include solvent selection (e.g., substituting MeOH with i-PrOH to improve solubility or reduce side reactions) and temperature control (0–20°C for sensitive intermediates) . Characterization should align with literature-reported NMR and IR data to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substitution patterns. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate derivatives (CAS: 325775-44-8) require careful analysis of coupling constants in 1H^1H-NMR to distinguish between regioisomers. Cross-referencing with X-ray crystallography data (if available) is recommended for stereochemical confirmation .

Q. What purification strategies are effective for tert-butyl-protected azetidine intermediates?

  • Methodology : Flash chromatography using gradients of ethyl acetate/hexane (for polar intermediates) or reverse-phase HPLC (for charged species) is standard. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) often requires silica gel chromatography with 5–10% MeOH in dichloromethane to remove unreacted starting materials .

Advanced Research Questions

Q. How can stereochemical control be achieved in the synthesis of tert-butyl azetidine carboxylate derivatives?

  • Methodology : Chiral auxiliaries or asymmetric catalysis may be employed. For instance, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate has been used in Ni-catalyzed carboboration reactions to install stereoselective C-glycoside linkages. Key factors include ligand choice (e.g., chiral phosphines) and low-temperature conditions (−20°C) to minimize racemization .

Q. What mechanistic insights explain contradictions in reaction yields for tert-butyl azetidine functionalization?

  • Methodology : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify competing pathways. For example, tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate (CAS: 1121633-27-9) may undergo nucleophilic aromatic substitution vs. elimination, depending on base strength. Optimizing equivalents of triethylamine or DMAP can suppress side reactions .

Q. How can this compound be leveraged in medicinal chemistry for targeted drug design?

  • Methodology : The compound serves as a versatile scaffold for introducing bioisosteres. For example, fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 1126650-66-5) can enhance metabolic stability. Computational docking studies paired with SAR analysis (e.g., varying cyclohexylamine substituents) guide optimization for receptor binding .

Q. What advanced analytical techniques resolve challenges in impurity profiling of tert-butyl azetidine derivatives?

  • Methodology : LC-MS/MS with charged aerosol detection (CAD) or ion mobility spectrometry (IMS) can detect low-abundance impurities. For example, Baricitinib Impurity 31 (tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate) requires orthogonal method validation (HPLC-UV vs. NMR) to confirm identity and quantify levels <0.1% .

Methodological Considerations Table

Research Objective Key Techniques Example Applications References
Synthetic OptimizationSolvent screening, reaction calorimetrySubstituting i-PrOH for MeOH to improve yield in oxime formation
Stereochemical AnalysisChiral HPLC, X-ray crystallographyResolving enantiomers in tert-butyl 3-fluoroazetidine derivatives
Impurity ProfilingLC-MS/MS, ion mobility spectrometryDetecting boronate ester impurities in API intermediates
Functional Group CompatibilityDFT calculations, kinetic isotope effectsPredicting reactivity of tert-butyl esters under basic vs. acidic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.